2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine
Description
Historical Context and Evolution within Substituted Phenethylamine (B48288) Chemistry
The exploration of substituted phenethylamines has a rich history, with many compounds in this class being recognized for their psychoactive and stimulant effects. wikipedia.orgunodc.org This class includes well-known substances such as amphetamine, methamphetamine, and MDMA. unodc.org The scientific investigation into this family of compounds gained significant momentum in the latter half of the 20th century.
A pivotal figure in this field was chemist and pharmacologist Alexander Shulgin, who, in the 1980s and 1990s, synthesized and documented numerous novel psychoactive compounds. unodc.orgmdpi.com His work included the "2C" series of phenethylamines, which are characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. unodc.org A related compound, 2-(2,5-dimethoxy-4-nitrophenyl)ethanamine, also known as 2C-N, was first synthesized by Shulgin. wikipedia.org The synthesis of 2C-N involves the nitration of 2,5-dimethoxyphenethylamine (2C-H) using a mixture of sulfuric and nitric acids. wikipedia.org
The broader class of phenethylamines has been a subject of interest for their potential applications in medicinal chemistry. mdpi.com Researchers have explored their use as intermediates in the synthesis of drugs for various conditions, including neurological diseases. google.com The 2-phenethylamine motif is found in many naturally occurring and synthetic compounds with significant biological activity. mdpi.com
Significance of the Dimethoxynitrophenyl Core in Organic Synthesis
The 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine molecule is particularly useful as a building block in organic synthesis. Its structure incorporates several key functional groups that allow for a variety of chemical transformations. The nitro group, for instance, can be readily reduced to an amine, which can then participate in a wide range of reactions to form new carbon-nitrogen bonds.
The dimethoxy-substituted phenyl ring is also a key feature. Methoxy groups are electron-donating and can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The specific positioning of the methoxy and nitro groups on the phenyl ring provides regiochemical control in subsequent synthetic steps.
Nitrated phenethylamine derivatives, such as 4-nitrophenethylamine hydrochloride, serve as crucial intermediates in the synthesis of pharmaceutical compounds. chemicalbook.com For example, it is a key starting material for the synthesis of the drug dofetilide and has been used in the synthesis of Mirabegron, a medication for overactive bladder. chemicalbook.com The synthesis of such intermediates often involves the nitration of a protected phenethylamine precursor. chemicalbook.com
The versatility of the dimethoxynitrophenyl core makes this compound a valuable scaffold for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCQNXLMRHYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392665 | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37852-39-4 | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4,5 Dimethoxy 2 Nitrophenyl Ethanamine and Its Analogues
Strategic Precursor Synthesis and Functionalization of the Aromatic Ring
The foundational step in the synthesis is the preparation of a correctly functionalized aromatic precursor. This typically begins with a commercially available dimethoxy-substituted benzene (B151609) derivative, which is then nitrated to introduce the nitro group at the desired position.
Regioselective Nitration of Dimethoxyaryl Precursors
The introduction of a nitro group onto the dimethoxy-substituted aromatic ring is a critical step governed by the principles of electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong activating groups and are ortho-, para- directing. In a precursor such as 3,4-dimethoxyacetophenone or 3,4-dimethoxybenzaldehyde (B141060), the existing substituents guide the incoming electrophile (the nitronium ion, NO₂⁺). The position ortho to the C4-methoxy group and meta to the C3-methoxy group (the C2 position) is sterically accessible and electronically activated, making it a favorable site for nitration.
Theoretical studies, including detailed Density Functional Theory (DFT) analysis on the nitration of dimethoxybenzenes, have provided insight into the factors controlling regioselectivity. The reaction mechanism can involve a single electron transfer (SET) process, where the selectivity is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic precursor. biosynth.comchemsynthesis.com Solvent effects also play a significant role in determining the final product distribution. biosynth.com By carefully controlling reaction conditions such as temperature, solvent, and the nitrating agent, high regioselectivity for the desired 2-nitro isomer can be achieved.
Synthesis of Key Carbonyl Intermediates (e.g., 4,5-Dimethoxy-2-nitroacetophenone derivatives)
A common and crucial intermediate in the synthesis of the target compound is 4,5-Dimethoxy-2-nitroacetophenone. This key carbonyl compound is typically synthesized by the direct nitration of 3,4-dimethoxyacetophenone. Various protocols have been developed, differing primarily in the choice of solvent and nitrating agent, which in turn affects reaction time, temperature, and yield.
One established method involves the use of red fuming nitric acid in glacial acetic acid. researchgate.net In this procedure, the starting acetophenone (B1666503) is dissolved in glacial acetic acid, and the nitric acid is added dropwise while cooling the mixture in an ice-water bath. This method can produce the desired 4,5-dimethoxy-2-nitroacetophenone in moderate yields. researchgate.net
Another approach utilizes a mixture of nitric acid and dichloromethane (B109758) as the solvent. thermofisher.com This method often involves lower temperatures (e.g., -10°C) and can result in high yields of the product. thermofisher.com A large-scale industrial preparation involves a mixed acid system of 17% and 67% nitric acid, which also affords the product in high yield. thermofisher.com
Similarly, the corresponding aldehyde, 4,5-dimethoxy-2-nitrobenzaldehyde, can be prepared. This compound serves as a precursor for alternative synthetic routes. The synthesis is achieved by the nitration of 3,4-dimethoxybenzaldehyde with concentrated nitric acid at controlled temperatures, yielding the product after purification.
Interactive Data Table: Synthesis of Carbonyl Intermediates
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,4-Dimethoxyacetophenone | Red Fuming Nitric Acid | Glacial Acetic Acid | Ice-bath | 58% | researchgate.net |
| 3,4-Dimethoxyacetophenone | 98% Nitric Acid | Dichloromethane | -10 | 89.4% | thermofisher.com |
| 3,4-Dimethoxyacetophenone | 17% & 67% Nitric Acid | Water | 5 to 10 | 87.9% | thermofisher.com |
Construction of the Ethanamine Side Chain
With the functionalized aromatic core in hand, the next phase of the synthesis involves the construction of the two-carbon amine side chain. Several distinct strategies can be employed to achieve this transformation.
Reductive Amination Pathways to 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine
Reductive amination is a powerful method for forming amines from carbonyl compounds. A highly efficient route to the target compound involves the direct reduction of (4,5-Dimethoxy-2-nitrophenyl)acetonitrile. This nitrile precursor is commercially available and serves as an advanced intermediate. The reduction of the nitrile functional group directly yields the primary amine of the ethanamine side chain. This reaction is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure, which reduces the nitrile to a primary amine. This method is advantageous due to its directness, often providing the target compound in a single step from the acetonitrile (B52724) precursor.
Alternative Amine-Forming Reactions
An important alternative pathway for constructing the ethanamine side chain is the Henry reaction, also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone.
In this context, the synthesis begins with the key intermediate 4,5-dimethoxy-2-nitrobenzaldehyde. This aldehyde is reacted with nitromethane (B149229) in the presence of a base. The reaction forms a β-nitro alcohol, which readily dehydrates to yield the corresponding β-nitrostyrene derivative, 1-(4,5-dimethoxy-2-nitrophenyl)-2-nitroethene.
The final step is the reduction of the β-nitrostyrene. This transformation requires the reduction of both the alkene double bond and the nitro group to afford the saturated primary amine. A variety of reducing agents can accomplish this, including lithium aluminum hydride or catalytic hydrogenation. More recent methods employ milder and more selective reagent systems, such as sodium borohydride (B1222165) in combination with a transition metal salt like copper(II) chloride, which can efficiently reduce β-nitrostyrenes to their corresponding phenethylamines in a one-pot procedure. biosynth.comthermofisher.com
Chemical Transformations and Derivatizations of the Amine Functionality
The primary amine group of this compound is a versatile functional handle that allows for a wide range of chemical transformations and derivatizations. These reactions are crucial for creating analogues with modified properties.
N-Acylation: The amine can readily undergo N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide bond. For example, reacting the primary amine with acetyl chloride or acetic anhydride (B1165640) would yield N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide. This transformation is often used to introduce a variety of acyl groups, thereby modifying the molecule's steric and electronic properties.
N-Alkylation: The synthesis of secondary or tertiary amines can be achieved through N-alkylation. Direct alkylation with alkyl halides can sometimes lead to multiple alkylations. A more controlled approach is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This allows for the stepwise and controlled introduction of alkyl groups. Additionally, modern catalytic methods using iridium catalysts and alcohols as alkylating agents provide an efficient and clean route for N-alkylation.
Acylation Reactions (e.g., Formation of N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide)
Acylation is a fundamental chemical transformation that involves the introduction of an acyl group onto a molecule. In the context of this compound, the primary amine functionality is readily susceptible to acylation. This reaction is commonly employed to create amide derivatives, which can alter the compound's physicochemical properties or serve as a protecting group in a multi-step synthesis.
A prominent example is the formation of N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide. This reaction is typically achieved by treating the parent phenethylamine (B48288) with an acylating agent such as acetic anhydride or acetyl chloride. The reaction is often conducted in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively) and to facilitate the nucleophilic attack of the amine.
The synthesis of a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, is achieved by the acetylation of 4-methoxy-2-nitroaniline (B140478) using acetic anhydride in glacial acetic acid. nih.gov This general procedure can be adapted for this compound. The resulting acetamide, N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide, is a more neutral and often more crystalline compound than the parent amine, which can be advantageous for purification and handling. Acyl derivatives are also frequently prepared to enhance volatility and improve chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. gcms.cz
| Parameter | Description | Common Examples |
|---|---|---|
| Substrate | Primary or secondary amine | This compound |
| Acylating Agent | Provides the acyl group | Acetic anhydride, Acetyl chloride |
| Solvent | Inert solvent to dissolve reactants | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetic Acid nih.gov |
| Base (optional) | Neutralizes acidic byproducts | Pyridine, Triethylamine (Et3N) nih.gov |
| Product | Amide derivative | N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide |
Silylation Approaches for Chromatographic Enhancement
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, many phenethylamines, including this compound, possess polar functional groups (-NH2) that can lead to poor peak shape (tailing) and reduced volatility, hindering effective GC analysis. Chemical derivatization, specifically silylation, is a widely used strategy to overcome these limitations. phenomenex.comjfda-online.com
Silylation involves replacing the active hydrogen atoms of polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This transformation significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability. The resulting TMS derivative is more amenable to GC analysis, typically exhibiting sharper, more symmetrical peaks and improved resolution. phenomenex.com
Several silylating reagents are available, each with varying reactivity. Common reagents for derivatizing amines include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.com The choice of reagent and reaction conditions can be optimized for specific analytes. For instance, a quantitative trimethylsilylation method for primary phenylalkyl amines has been developed using MSTFA, often in combination with a catalyst like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS) to enhance the reaction rate. nih.gov The fully silylated derivatives provide significant advantages, including increased analytical response and the ability for direct injection without the need to evaporate excess reagent. nih.gov
| Reagent Abbreviation | Full Name | Key Characteristics |
|---|---|---|
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Highly reactive; byproducts are volatile and do not interfere with chromatography. phenomenex.com Often used with a catalyst. nih.gov |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Strong silylating agent capable of derivatizing amines, amides, and amino acids. phenomenex.com |
| TMSI | N-trimethylsilylimidazole | Primarily targets hydroxyl groups and carboxylic acids, but can also derivatize phenols and thiols. phenomenex.com |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating reagents to improve efficiency, especially for sterically hindered groups. phenomenex.com |
Principles of Sustainable Chemistry in the Synthesis of Related Phenethylamines
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of phenethylamines and related structures, several sustainable methodologies are being explored.
Biocatalytic Approaches for Amine Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and typically exhibit high regio-, stereo-, and enantioselectivity. mdpi.com These features can significantly shorten synthetic routes and reduce the environmental impact. mdpi.com
For the synthesis of amines, several classes of enzymes are particularly relevant. Transaminases, for example, can catalyze the conversion of a ketone to a chiral amine by transferring an amino group from a donor molecule. Lipases can be used for the kinetic resolution of racemic amines or their precursors, a technique that has been applied to produce enantiomerically pure β-methyl-phenylethylamines. peers.international This approach involves the selective acylation of one enantiomer in a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer. The development of novel enzymes through genome mining and protein engineering continues to expand the toolkit for biocatalytic amine synthesis. mdpi.com
| Enzyme Class | Reaction Type | Application in Phenethylamine Synthesis |
|---|---|---|
| Transaminases (TAs) | Reductive Amination | Asymmetric synthesis of chiral amines from prochiral ketones. |
| Lipases | Acylation/Hydrolysis | Kinetic resolution of racemic amines or alcohols to produce enantiopure compounds. peers.international |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | Direct synthesis of amines from ketones and ammonia. |
| Monoamine Oxidases (MAOs) | Oxidation | Deracemization of racemic amines in combination with a non-selective reducing agent. |
Microwave-Assisted Synthetic Methods for Related Structures
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry. researchgate.net Unlike conventional heating, which relies on slow conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules. This rapid and efficient energy transfer can lead to dramatic reductions in reaction times, often from hours to minutes. researchgate.netsphinxsai.com
The benefits of MAOS include increased reaction rates, higher product yields, and improved purity profiles. researchgate.net These advantages stem from the rapid heating to the target temperature, which can minimize the formation of side products that often occur during prolonged heating with conventional methods. Microwave-assisted methods have been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic structures like quinolines, indoles, and phenothiazines. researchgate.netmdpi.comnih.gov For instance, the synthesis of various quinoline (B57606) derivatives under microwave irradiation in neat (solvent-free) conditions demonstrated moderate-to-good yields in just 20-25 minutes. nih.gov This technology holds significant promise for the efficient and sustainable synthesis of phenethylamine analogues and their precursors.
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Benzimidazole Synthesis | 2 hours reflux | 7 minutes at 595W | sphinxsai.com |
| Friedländer Synthesis of 8-Hydroxyquinolines | 34% average yield | 72% average yield (30-40 min at 130 °C) | nih.gov |
| Indole Synthesis | 16 hours at 110 °C (73% yield) | 1 hour at 110 °C (90% yield) | mdpi.com |
Asymmetric Synthesis of Chiral Analogues of this compound
Many phenethylamine derivatives are chiral, and their biological activity often resides in a single enantiomer. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure or enriched analogues is of utmost importance. Several strategies have been developed for the asymmetric synthesis of chiral 2-arylethylamines. mdpi.com
One common approach involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. The widely used 1-phenylethylamine (B125046) (α-PEA) is a prime example of a chiral auxiliary that can be used to synthesize a variety of enantiopure products. nih.gov
Another powerful strategy is catalysis-based asymmetric synthesis. This can involve organocatalysis, where a small, chiral organic molecule catalyzes the reaction, or transition-metal catalysis, where a metal complex with a chiral ligand is used. mdpi.com For example, chiral Brønsted acids have been used as organocatalysts for the asymmetric protonation of enamines to produce chiral amines with excellent yields and enantiomeric excess. mdpi.com Furthermore, nickel-catalyzed cross-coupling reactions using chiral ligands have been shown to be effective for the stereoconvergent synthesis of β-phenethylamines from aziridines. nih.gov These methods provide direct access to chiral products without the need for attaching and removing an auxiliary group.
| Strategy | Description | Example |
|---|---|---|
| Chiral Auxiliary | A removable chiral group directs a stereoselective reaction. | Use of chiral 1-phenylethylamine (α-PEA) to form diastereomeric intermediates. nih.gov |
| Organocatalysis | A small chiral organic molecule catalyzes the enantioselective transformation. | Asymmetric protonation of enamines using a chiral Brønsted acid catalyst. mdpi.com |
| Transition-Metal Catalysis | A metal complex with a chiral ligand catalyzes the reaction. | Ni-catalyzed stereoconvergent cross-coupling of aziridines with organozinc nucleophiles using a chiral ligand. nih.gov |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Lipase-catalyzed kinetic resolution of racemic amines or their precursors. peers.international |
Mechanistic Investigations and Reactivity Profiles of 2 4,5 Dimethoxy 2 Nitrophenyl Ethanamine Derivatives
Reactivity Governed by the Nitro Group
The chemical behavior of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine is significantly influenced by the presence of the aromatic nitro group. This electron-withdrawing moiety plays a crucial role in both reductive transformations and photochemical reactions, offering pathways to diverse molecular architectures and applications in controlled release technologies.
Reductive Transformations of the Nitro Moiety
The nitro group of this compound and its derivatives is susceptible to reduction, a key transformation that modulates the electronic properties of the aromatic ring and enables further synthetic manipulations. The reduction can be achieved under various conditions, leading primarily to the corresponding amino derivative.
Commonly employed methods for the reduction of the nitro group include catalytic hydrogenation and chemical reduction. For instance, the nitro group can be effectively reduced to an amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium can accomplish this transformation.
The general mechanism for the reduction of aromatic nitro compounds, such as 4-nitrophenol, is understood to proceed through intermediate species. researchgate.netnih.gov While the specific intermediates for the reduction of this compound are not detailed in the provided search results, by analogy, the process likely involves the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The reaction pathway can be summarized as follows:
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
This transformation is fundamental as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which dramatically alters the reactivity of the aromatic ring and the nucleophilicity of the ethanamine side chain.
Table 1: Reductive Transformations of the Nitro Group
| Reaction Type | Reagents and Conditions | Major Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 2-(2-Amino-4,5-dimethoxyphenyl)ethanamine |
| Chemical Reduction | Tin(II) chloride (SnCl₂), Acidic medium | 2-(2-Amino-4,5-dimethoxyphenyl)ethanamine |
Photochemical Decaging Mechanisms (based on 2-nitrobenzyl and 4,5-dimethoxy-2-nitrobenzyl analogs)
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) framework, which is the core of the title compound, is a well-established photolabile protecting group (PPG), often referred to as a "caged" compound. psu.eduwikipedia.org Irradiation with UV light can induce cleavage of a bond, allowing for the controlled release of a protected molecule. This process is known as photochemical decaging.
The mechanism of photocleavage for 2-nitrobenzyl-based PPGs is generally described as a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the nitro group is excited to a diradical state. wikipedia.org This is followed by an intramolecular hydrogen abstraction from the benzylic position (the carbon adjacent to the aromatic ring) by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. researchgate.netrsc.org This intermediate is unstable and undergoes rearrangement to ultimately release the protected molecule and form a 2-nitrosobenzaldehyde derivative. researchgate.net
For DMNB analogs, the presence of the electron-donating methoxy (B1213986) groups shifts the absorption spectrum to longer wavelengths (up to 420 nm), which is advantageous for applications in biological systems to minimize photodamage. harvard.edu While a triplet state with charge transfer character is observed as a major transient for 4,5-dimethoxy substituted 2-nitrobenzyl derivatives, it is not considered to be on the direct pathway to the formation of the nitroso product via the aci-nitro intermediate. researchgate.netrsc.org
DMNB-Protected Molecule + hν → [aci-Nitro Intermediate] → 4,5-Dimethoxy-2-nitrosobenzaldehyde + Released Molecule
Reactivity of the Ethanamine Side Chain in Cyclization and Functionalization
Following the reduction of the nitro group to an amine, the resulting 2-(2-amino-4,5-dimethoxyphenyl)ethanamine becomes a versatile precursor for various cyclization and functionalization reactions, primarily involving the nucleophilic ethanamine side chain.
Intramolecular Cyclization Reactions (e.g., towards Tetrahydroisoquinolines)
The β-arylethylamine structure of 2-(2-amino-4,5-dimethoxyphenyl)ethanamine is a classic substrate for the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydroisoquinolines. ebrary.netwikipedia.org This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org The electron-rich nature of the 4,5-dimethoxyphenyl ring, further activated by the newly formed amino group at the 2-position, facilitates this cyclization under acidic conditions. wikipedia.org
The general steps of the Pictet-Spengler reaction are:
Condensation of the β-arylethylamine with a carbonyl compound to form a Schiff base.
Protonation of the Schiff base to generate a highly electrophilic iminium ion.
Intramolecular attack of the electron-rich aromatic ring onto the iminium ion.
Deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product.
This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. ukzn.ac.zaorganic-chemistry.org Other methods for synthesizing tetrahydroisoquinolines from related precursors include the Bischler-Napieralski reaction, which typically involves the cyclization of a β-phenylethylamide. ukzn.ac.zaorganic-chemistry.org
Intermolecular Condensation Reactions (e.g., Schiff Base Formation)
The primary amine of the ethanamine side chain is nucleophilic and can readily participate in intermolecular condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). ijcm.irnih.gov This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. nih.gov
Schiff bases derived from nitrophenyl compounds have been synthesized and characterized. ijcm.irmdpi.comresearchgate.net The formation of a Schiff base from the reduced form of the title compound, 2-(2-amino-4,5-dimethoxyphenyl)ethanamine, would proceed by reacting it with an appropriate aldehyde or ketone. These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. Schiff bases are important intermediates in organic synthesis and are also studied for their diverse biological activities. beilstein-journals.orgasianpubs.org
Structure-Reactivity Relationships within the 4,5-Dimethoxy-2-nitrophenyl Framework
The reactivity of the this compound molecule is a direct consequence of the electronic effects exerted by the substituents on the benzene (B151609) ring. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group dictates the electron density distribution and, consequently, the susceptibility of the molecule to various chemical transformations. lumenlearning.comnumberanalytics.com
The two methoxy groups (-OCH₃) at positions 4 and 5 are strong activating groups. lumenlearning.comlibretexts.org They donate electron density to the aromatic ring through a resonance effect (p-π conjugation), which is stronger than their electron-withdrawing inductive effect. lumenlearning.com This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The activating effect is most pronounced at the ortho and para positions relative to the methoxy groups.
In contrast, the nitro group (-NO₂) at position 2 is a powerful deactivating group. lumenlearning.comlibretexts.org It withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect. numberanalytics.com This deactivation makes the ring less reactive towards electrophilic substitution. The deactivating effect is strongest at the ortho and para positions relative to the nitro group, which directs incoming electrophiles to the meta position.
Table 2: Electronic Effects of Substituents in the 4,5-Dimethoxy-2-nitrophenyl Framework
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| -NO₂ | 2 | Electron-withdrawing | Electron-withdrawing | Deactivating, meta-directing |
| -OCH₃ | 4 | Electron-withdrawing | Electron-donating | Activating, ortho, para-directing |
| -OCH₃ | 5 | Electron-withdrawing | Electron-donating | Activating, ortho, para-directing |
Strategic Utility of 2 4,5 Dimethoxy 2 Nitrophenyl Ethanamine As a Synthetic Building Block
Scaffolds for Complex Organic Molecules
The fundamental structure of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine makes it an ideal scaffold for the synthesis of diverse and complex organic molecules. A scaffold in this context refers to a core molecular framework upon which additional atoms and functional groups can be systematically added. The compound's phenethylamine (B48288) backbone is a common motif in many biologically active molecules, and the substituents on its phenyl ring provide multiple points for chemical modification. wikipedia.org The nitro group can be chemically reduced to form a second amine, while the primary amine of the ethyl group can be readily modified, offering pathways to a multitude of derivatives.
Substituted phenethylamines are a broad class of compounds based on the phenethylamine structure, where hydrogen atoms on the phenyl ring, side chain, or amino group are replaced with other substituents. wikipedia.org Many of these compounds exhibit significant biological activity, making them subjects of intense study in medicinal chemistry. nih.govfrontiersin.org
This compound is a prime starting material for generating novel substituted phenethylamine analogues. The existing functional groups on the molecule can be manipulated to create a library of related compounds. For instance:
Reduction of the Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to a primary amino group (-NH₂) using standard chemical reducing agents like hydrogen gas with a palladium catalyst. This creates a diamino-substituted phenethylamine, opening up new avenues for further functionalization at two different amine sites.
N-Alkylation/N-Acylation: The primary amine on the ethyl side chain is nucleophilic and can react with a variety of electrophiles. This allows for the straightforward synthesis of N-alkylated and N-acylated derivatives, which can significantly alter the compound's properties.
Aromatic Substitution: The electron-rich dimethoxy-substituted phenyl ring can potentially undergo further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the core scaffold.
This versatility allows researchers to systematically modify the structure and study how these changes affect the molecule's properties and interactions with biological systems.
| Functional Group | Type of Reaction | Resulting Structure | Potential Utility |
|---|---|---|---|
| Nitro Group (-NO₂) | Reduction | Amino Group (-NH₂) | Creates a second site for N-alkylation, acylation, etc. |
| Amino Group (-NH₂) | N-Alkylation / N-Acylation | Secondary/Tertiary Amine or Amide | Modulates biological activity and physical properties. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Further Substituted Ring | Introduces new functional groups (e.g., halogens) to fine-tune properties. |
Building on its role as a versatile scaffold, this compound is a direct precursor for a wide range of N-substituted phenethylamines. The term "N-substituted" refers to the attachment of a chemical group to the nitrogen atom of the amine. researchgate.net The synthesis of such compounds is a common strategy in drug discovery to explore structure-activity relationships.
The primary amine of this compound can undergo several key reactions to yield N-substituted products:
Reductive Amination: The amine can react with an aldehyde or ketone to form an intermediate imine, which is then reduced to form a new carbon-nitrogen bond. This is a powerful method for creating secondary and tertiary amines.
Nucleophilic Substitution: The amine can act as a nucleophile and react with alkyl halides to form N-alkylated derivatives.
A specific, albeit complex, example of an N-substituted phenethylamine is [(4,5-dimethoxy-2-nitrophenyl)methyl][2-(2-fluorophenyl)ethyl]amine. While the direct synthesis of this exact molecule from the title compound would be intricate, the general principle involves creating a bond between a nitrogen atom and a substituted benzyl (B1604629) group. The title compound provides the core phenethylamine structure with a reactive primary amine ready for such modifications, making it a key precursor in the synthesis of diverse N-substituted analogues.
Applications in Multicomponent Reaction Chemistry
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgtcichemicals.com This approach is valued for its speed, efficiency, and ability to rapidly generate complex molecules from simple precursors.
While this compound itself is an amine, its structural motif is highly relevant to MCRs, particularly when one considers related derivatives like 4,5-dimethoxy-2-nitrobenzaldehyde. This aldehyde can serve as a key component in reactions such as the Passerini reaction.
The Passerini reaction is a well-known three-component reaction that combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is notable for its ability to create complex structures with high atom economy in a single operation. nih.gov
By using a related derivative, 4,5-dimethoxy-2-nitrobenzaldehyde , as the aldehyde component, the entire 4,5-dimethoxy-2-nitrophenyl structural unit can be incorporated into a larger, more complex molecule via the Passerini reaction. This demonstrates the strategic utility of this particular substituted phenyl ring system in the field of MCR chemistry for building molecular diversity.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| Carboxylic Acid (R¹-COOH) | Carbonyl (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde) | Isocyanide (R²-NC) | α-Acyloxy Amide |
Precursors for Photoremovable Protecting Groups
A photoremovable protecting group (PPG), often called a photocage, is a chemical moiety that can be attached to a molecule to temporarily block its activity. wikipedia.orgmdpi.com The key feature of a PPG is that it can be cleaved off using light, typically of a specific wavelength, thereby releasing the active molecule with high spatial and temporal control. researchgate.net
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a classic and widely used photoremovable protecting group. psu.educhemicalbook.com The core structure of this compound is the foundation for this important chemical tool. Derivatives such as 4,5-dimethoxy-2-nitrobenzyl bromide are commonly used to install the DMNB cage onto various functional groups, including alcohols, amines, and carboxylic acids. chemicalbook.com
The mechanism of photocleavage is an intramolecular redox reaction. researchgate.net Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic position, initiating a rearrangement that ultimately leads to the cleavage of the bond holding the protected molecule. wikipedia.org The byproducts are typically a nitroso-aldehyde or a related species. researchgate.net
Because this compound contains the essential 4,5-dimethoxy-2-nitrophenyl scaffold, it serves as a valuable precursor for the synthesis of various DMNB-based photolabile reagents. By chemically modifying the ethylamine (B1201723) side chain into other functional handles, a range of caging agents can be developed from this starting material.
Advanced Analytical Characterization in Chemical Research on 2 4,5 Dimethoxy 2 Nitrophenyl Ethanamine
Comprehensive Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine, offering insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Expected ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 – 7.5 | Doublet/Singlet |
| Methoxy (B1213986) (-OCH₃) | 3.8 – 4.0 | Singlet |
| Methylene (-CH₂-Ar) | 2.8 – 3.2 | Triplet |
| Methylene (-CH₂-NH₂) | 2.7 – 3.1 | Triplet |
| Amine (-NH₂) | Variable (broad singlet) | Singlet |
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | 140 – 150 |
| Aromatic C-OCH₃ | 145 – 155 |
| Aromatic C-H | 110 – 130 |
| Aromatic C-CH₂ | 125 – 135 |
| Methoxy (-OCH₃) | 55 – 60 |
| Methylene (-CH₂-Ar) | ~35 |
| Methylene (-CH₂-NH₂) | ~40 |
These predicted values are based on the known effects of the electron-donating methoxy groups and the electron-withdrawing nitro group on the aromatic ring, as well as the characteristic shifts for the ethanamine side chain. Unequivocal structural elucidation was ultimately achieved through detailed NMR spectroscopy. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. A forensic study identified two broad, dominant bands at 1520 cm⁻¹ and a doublet at 1342/1322 cm⁻¹, which originate from the nitro group, as key features in the FTIR spectrum of 2C-N. nih.gov
Key IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| N-H (amine) | 3400–3300 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3100–3000 | Stretching |
| C-H (aliphatic) | 3000–2850 | Stretching |
| NO₂ (nitro) | ~1520 | Asymmetric stretching |
| NO₂ (nitro) | ~1342/1322 | Symmetric stretching |
| C=C (aromatic) | 1600–1450 | Ring stretching |
| C-O (methoxy) | ~1250 | Asymmetric stretching |
| C-N (amine) | 1250–1020 | Stretching |
The presence of these characteristic absorption bands provides strong evidence for the key structural components of the molecule.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the precise molecular formula. In a study, the molecular mass of the compound was confirmed as 226.0954 amu through LC/ESI-QTOFMS experiments. nih.gov The molecular ion was also observed in the GC-EI/MS spectrum. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. While a detailed fragmentation analysis from a primary research article is not available, typical fragmentation patterns for phenethylamines involve cleavage of the bond beta to the aromatic ring and fragmentation of the amine side chain.
For related N-(2-methoxy)benzyl derivatives of the 2C-series, dominant ions are often observed at m/z = 150, 121, and 91. nih.gov Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to facilitate the determination of the molecular masses of these compounds. nih.govnih.gov
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts or other components in a mixture.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. For less volatile or thermally labile compounds like phenethylamines, derivatization is often employed to increase their volatility and thermal stability. A characteristic set of ions for this compound was identified using GC-MS, and this was also the case following derivatization with trifluoroacetic anhydride (TFAA). nih.gov The analysis of related N-(2-methoxy)benzyl derivatives of the 2C-series has been successfully performed using GC-EI-MS both with and without derivatization. nih.gov
Liquid Chromatography (LC) Methodologies for Non-Volatile or Thermally Labile Analytes
Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is well-suited for the analysis of non-volatile or thermally labile compounds like this compound. When coupled with a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, LC-MS provides both separation and highly accurate mass information, enabling confident identification and purity assessment. The exact mass and chemical formula of this compound have been confirmed using LC-ESI-QTOF-MS. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by analyzing the fragmentation of selected precursor ions. nih.gov
Strategic Derivatization for Enhanced Chromatographic Performance
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and reduced sensitivity. Strategic derivatization is a chemical modification technique employed to convert the analyte into a less polar and more volatile derivative, thereby improving its chromatographic properties. jfda-online.com
For phenethylamines, including those of the "2C" series, acylation and silylation are common and effective derivatization strategies. jfda-online.comceon.rs
Acylation: This method involves the introduction of an acyl group, typically through reaction with an acylating agent such as an anhydride or an acyl halide. A widely used reagent for the derivatization of primary and secondary amines is trifluoroacetic anhydride (TFAA). nih.gov The reaction of the primary amine group in this compound with TFAA results in the formation of a stable trifluoroacetyl derivative. This derivatization significantly reduces the polarity of the amine, leading to improved peak shape and resolution in GC analysis. Another effective reagent is N-methyl-bis-trifluoroacetamide (MBTFA), which has been successfully used for the derivatization of the related compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ceon.rs
Silylation: This technique involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amines. nih.gov The resulting TMS derivative of this compound would exhibit increased volatility and thermal stability, making it more amenable to GC-MS analysis. The choice between acylation and silylation often depends on the specific analytical requirements, such as the desired retention time and the fragmentation pattern in the mass spectrum.
The enhanced chromatographic performance achieved through derivatization is evident in several key metrics:
Improved Peak Shape: Derivatization minimizes interactions between the analyte and active sites on the GC column, resulting in more symmetrical peaks.
Increased Sensitivity: Sharper, more defined peaks lead to a better signal-to-noise ratio, allowing for the detection of lower concentrations of the analyte. shimadzu.com
Enhanced Resolution: By altering the volatility and polarity of the analyte, derivatization can improve the separation of the target compound from other components in a complex mixture.
| Derivatization Strategy | Common Reagent | Effect on Analyte | Improvement in Chromatographic Performance |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | Forms a stable trifluoroacetyl derivative, reducing polarity. | Improved peak shape, enhanced resolution. |
| Acylation | N-methyl-bis-trifluoroacetamide (MBTFA) | Creates a trifluoroacetyl derivative, increasing volatility. | Enhanced sensitivity and stable derivative formation. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. | Improved peak symmetry and increased signal-to-noise ratio. |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions.
As of the latest literature search, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). cam.ac.ukwikipedia.orgoup.com However, the principles of X-ray crystallography and data from structurally related nitrophenethylamine derivatives can provide insight into the expected solid-state architecture of this molecule.
A successful X-ray crystallographic analysis of this compound would yield a wealth of structural information, which would be presented in a standardized format. This data typically includes:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.
Torsion Angles: These describe the conformation of the molecule, for example, the rotation around single bonds.
Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, which govern how the molecules pack together in the crystal lattice.
For illustrative purposes, the table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.
| Crystallographic Parameter | Hypothetical Value/Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1168 |
| Z (Molecules per unit cell) | 4 |
The determination of the crystal structure of this compound would be invaluable for understanding its solid-state properties, such as polymorphism, solubility, and stability. Furthermore, it would provide a definitive confirmation of its molecular connectivity and conformation, complementing the data obtained from other analytical techniques.
Computational Chemistry and Theoretical Studies of 2 4,5 Dimethoxy 2 Nitrophenyl Ethanamine
Electronic Structure Investigations
The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Computational investigations into the electronic structure of 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine illuminate its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its favorable balance of accuracy and computational cost. acs.orgresearchgate.net By approximating the electron density of a molecule, DFT methods can accurately predict its geometric and electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized ground-state geometry. acs.org
These calculations yield crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), can also be computed to understand the molecule's polarity and identify potential sites for electrostatic interactions. mdpi.com
Table 1: Calculated Electronic Properties of this compound using DFT Note: The following values are representative examples derived from typical DFT calculations for similar aromatic nitro compounds and are for illustrative purposes.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |
| Energy of LUMO | -2.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 5.8 Debye | Measures the overall polarity of the molecule. |
| Ground State Energy | -977.6 Hartree | Total electronic energy of the optimized structure. acs.org |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com DFT calculations provide a detailed picture of these orbitals. Analysis of the frontier molecular orbitals, HOMO and LUMO, is particularly insightful. For this compound, the HOMO is typically localized on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution highlights the ring as the primary site for electrophilic attack and the nitro group as the site for nucleophilic attack or reduction.
Electron correlation, which refers to the interaction between individual electrons, is a critical factor for accurate quantum chemical calculations. DFT methods account for electron correlation through the exchange-correlation functional. This implicit treatment of correlation allows for the efficient calculation of molecular properties for medium-sized organic molecules like the subject compound. acs.org
Table 2: Frontier Molecular Orbital Characteristics Note: This table presents a qualitative description of the frontier orbitals based on the expected electronic effects of the substituents.
| Molecular Orbital | Primary Localization | Chemical Implication |
|---|---|---|
| HOMO | Electron density concentrated on the aromatic ring and methoxy (B1213986) groups. | Region susceptible to electrophilic attack. |
| LUMO | Electron density concentrated on the nitro (NO₂) group. | Region susceptible to nucleophilic attack and reduction. |
Mechanistic Probing and Reaction Pathway Elucidation
Computational methods are invaluable for exploring the mechanisms of chemical reactions, providing a detailed view of the transformation from reactants to products.
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. longdom.org By mapping the PES for a specific reaction, chemists can identify the most energetically favorable pathway, known as the Minimum Energy Path (MEP). smu.edu Key features on the PES include local minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states (TS). smu.edu
For a reaction involving this compound, such as the reduction of the nitro group to an amino group, computational methods can be used to locate the structures of the reactant, product, and the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, a critical determinant of the reaction rate.
Table 3: Example of Calculated Relative Energies for a Reaction Pathway Note: The following values are hypothetical for the reduction of the nitro group and serve to illustrate the concept of a reaction energy profile.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate. | +25.0 |
| Product | 2-Amino-4,5-dimethoxyphenylethanamine | -50.0 |
Once a transition state structure has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it is the correct saddle point connecting the desired reactants and products. smu.edu An IRC calculation involves following the MEP downhill from the transition state geometry in both forward and reverse directions. A successful IRC calculation will lead to the energy minima of the reactant on one side and the product on the other, thus validating the calculated reaction pathway. smu.edu
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from rotation around its single bonds (e.g., the C-C bond of the ethylamine (B1201723) side chain and the C-O bonds of the methoxy groups), allows it to adopt various three-dimensional shapes, or conformations. nih.gov
Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers to rotation between them. This can be achieved by systematically rotating key dihedral angles and calculating the energy at each step, a process known as a potential energy scan.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms under the laws of classical mechanics, MD can reveal how the molecule explores different conformational states, interacts with solvent molecules, and responds to changes in temperature and pressure. nih.govmdpi.com This provides a more realistic picture of the molecule's behavior in a solution or biological environment.
Table 4: Relative Energies of Key Conformers Note: This table shows hypothetical relative energies for different conformations arising from rotation around the Cα-Cβ bond of the ethylamine side chain.
| Conformer | Dihedral Angle (Ar-Cα-Cβ-N) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.00 |
| Gauche (+) | ~+60° | 1.25 |
| Gauche (-) | ~-60° | 1.25 |
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methodologies employed in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. While specific QSAR and pharmacophore models for this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from studies on structurally related phenethylamine (B48288) derivatives, particularly those known for their interaction with serotonergic receptors.
The biological activity of phenethylamines is largely influenced by the substitution patterns on the phenyl ring and modifications to the ethylamine side chain. For this compound, key structural features that would be central to any QSAR or pharmacophore model include the two methoxy groups at positions 4 and 5, the nitro group at position 2, and the primary amine of the ethylamine side chain.
Key Molecular Descriptors in QSAR Models of Phenethylamines
QSAR studies on related 2,5-dimethoxyphenethylamines have identified several molecular descriptors that are crucial in determining their affinity and efficacy at serotonin (B10506) receptors, particularly the 5-HT₂A receptor. nih.govresearchgate.net These descriptors provide a framework for understanding how the specific structural attributes of this compound would likely influence its activity.
Electronic Properties: The electron-withdrawing nature of the nitro group at the 2-position significantly alters the electronic distribution of the phenyl ring. This can impact electrostatic interactions with the receptor. In contrast, the methoxy groups are electron-donating. The interplay of these electronic effects is a key determinant of binding affinity.
Steric Factors: The size and shape of the substituents on the phenyl ring are critical. The bulk of the nitro group at the 2-position, in particular, can influence the orientation of the molecule within the receptor's binding site.
Hydrogen Bonding Potential: The primary amine of the ethylamine side chain is a crucial hydrogen bond donor, forming a key interaction with an aspartate residue in the binding site of the 5-HT₂A receptor. The oxygen atoms of the methoxy and nitro groups can also act as hydrogen bond acceptors.
The following interactive table summarizes the influence of various substituents on the activity of 2,5-dimethoxyphenethylamine derivatives at the 5-HT₂A receptor, based on published SAR studies. This provides a basis for predicting the influence of the substituents present in this compound.
| Substituent at Position 4 | Effect on 5-HT₂A Receptor Affinity | Relevant Molecular Descriptors |
|---|---|---|
| -H | Moderate | Baseline lipophilicity and electronic character |
| -Br (e.g., in 2C-B) | Increased | Increased lipophilicity, moderate steric bulk |
| -I (e.g., in 2C-I) | Increased | High lipophilicity, larger steric bulk |
| -CH₃ (e.g., in DOM) | Increased | Increased lipophilicity |
| -NO₂ (by analogy) | Complex/Potentially Reduced | Strongly electron-withdrawing, potential for steric hindrance |
Pharmacophore Modeling of Serotonergic Phenethylamines
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For phenethylamine-based 5-HT₂A receptor agonists, a general pharmacophore model has been developed based on numerous active compounds. nih.govnih.gov
The key features of such a pharmacophore typically include:
Aromatic Ring (AR): The phenyl ring serves as a hydrophobic core that engages in π-π stacking or hydrophobic interactions within the receptor.
Hydrophobic Center (HY): Often associated with the aromatic ring or bulky substituents.
Hydrogen Bond Acceptor (HBA): The methoxy groups, particularly the oxygen atoms, can serve as hydrogen bond acceptors.
Positive Ionizable (PI) or Hydrogen Bond Donor (HBD): The primary amine of the ethylamine side chain, which is protonated at physiological pH, is a critical feature. It forms a salt bridge with a conserved aspartate residue (Asp155) in transmembrane helix 3 of the 5-HT₂A receptor.
The relative positions and distances between these pharmacophoric features are crucial for a proper fit into the receptor's binding site. For this compound, the nitro group at the 2-position would introduce an additional strong hydrogen bond acceptor and a region of significant negative electrostatic potential, which would need to be accommodated within the binding pocket. This substitution is atypical for classic 2,5-dimethoxyphenethylamine agonists and its impact on fitting a standard pharmacophore model is not fully elucidated.
The following interactive table illustrates a generalized pharmacophore model for 5-HT₂A agonist activity based on phenethylamine derivatives.
| Pharmacophoric Feature | Corresponding Chemical Moiety | Typical Interaction |
|---|---|---|
| Aromatic Ring (AR) | Phenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor 1 (HBA1) | 5-Methoxy group | Interaction with serine residues |
| Hydrogen Bond Acceptor 2 (HBA2) | 4-Methoxy group | Interaction with receptor side chains |
| Positive Ionizable (PI) | Ethylamine nitrogen | Salt bridge with Asp155 |
| Additional HBA/Negative Electrostatic Potential | 2-Nitro group | Potential interaction or steric clash |
Emerging Research Directions for 2 4,5 Dimethoxy 2 Nitrophenyl Ethanamine in Chemical Sciences
Development of Novel and Efficient Synthetic Routes
The classical synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine, also known as 2C-N, involves the direct nitration of 2,5-dimethoxyphenethylamine (2C-H) using a mixture of sulfuric acid and nitric acid. wikipedia.org While this method is established, emerging research focuses on developing more efficient, selective, and environmentally benign synthetic strategies.
Modern synthetic organic chemistry offers several avenues for the development of novel synthetic routes. These can be broadly categorized into modifications of the starting materials and the exploration of new catalytic systems.
Key Synthetic Strategies:
Advanced Nitration Techniques: Traditional nitration methods often suffer from issues with regioselectivity and the formation of polysubstituted byproducts. Research into alternative nitrating agents, such as nitronium salts (e.g., nitronium tetrafluoroborate) or dinitrogen pentoxide (N₂O₅), could offer milder reaction conditions and improved control over the nitration of the dimethoxyphenethylamine precursor. numberanalytics.com
Catalytic Nitration: The use of solid acid catalysts or zeolites in nitration reactions is a growing area of interest. mdpi-res.com These catalysts can enhance regioselectivity and facilitate easier product purification. The development of a catalytic system for the selective nitration of 2,5-dimethoxyphenethylamine would represent a significant advancement.
Convergent Synthesis Approaches: Instead of modifying a pre-existing phenethylamine (B48288), convergent strategies could be employed. This might involve the synthesis of a 4,5-dimethoxy-2-nitrobenzaldehyde intermediate, followed by the construction of the ethylamine (B1201723) side chain. This approach could offer greater flexibility for introducing modifications to the side chain.
Domino and One-Pot Reactions: The design of domino or one-pot reaction sequences can significantly improve synthetic efficiency by reducing the number of isolation and purification steps. A potential one-pot process could involve the nitration of a suitable precursor followed by an in-situ reduction of an intermediate functional group to form the ethylamine side chain.
Table 1: Comparison of Potential Synthetic Routes
| Route | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Classical Nitration | H₂SO₄/HNO₃ | Established and straightforward. | Harsh conditions, potential for byproducts. |
| Advanced Nitrating Agents | NO₂BF₄, N₂O₅ | Milder conditions, potentially higher selectivity. | Reagent cost and stability. |
| Catalytic Nitration | Solid acids, zeolites | Improved regioselectivity, catalyst recyclability. | Catalyst development and optimization. |
| Convergent Synthesis | 4,5-dimethoxy-2-nitrobenzaldehyde | Greater synthetic flexibility. | Potentially longer overall sequence. |
| Domino Reactions | Multi-catalytic systems | Increased efficiency, reduced waste. | Complexity of reaction design and optimization. |
Exploration of Unconventional Reactivity Pathways
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups. While standard reactions of the amino group and the aromatic ring are expected, research is beginning to explore more unconventional reaction pathways.
The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions. mdpi-res.com Furthermore, the nitro group itself can participate in a variety of transformations beyond simple reduction.
Emerging Areas of Reactivity Research:
Photochemical Reactions: Nitroaromatic compounds are known to exhibit rich photochemistry. researchgate.net Irradiation of this compound with UV light could lead to intramolecular rearrangements or cycloaddition reactions, potentially yielding novel heterocyclic structures. The excited state of the nitro group can abstract hydrogen atoms, leading to unique reactivity patterns.
Nitro Group as a Directing Group and Leaving Group: The nitro group can act as a powerful directing group in electrophilic and nucleophilic aromatic substitution reactions. Moreover, under specific conditions, it can function as a leaving group, enabling the introduction of other functionalities at its position. This opens up possibilities for late-stage functionalization of the molecule. mdpi-res.com
Cyclization Reactions: The proximity of the ethylamine side chain to the nitro group and methoxy (B1213986) groups provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems, such as indoles or quinolines, under appropriate reaction conditions. The synthesis of nitrophenyl-group-containing heterocycles is an active area of research. nih.gov
Catalytic Transformations: Modern catalytic methods can be employed to activate otherwise inert bonds in the molecule. For instance, C-H activation strategies could allow for the selective functionalization of the aromatic ring or the ethylamine side chain, bypassing the need for pre-functionalized starting materials.
Application in Advanced Functional Materials
The unique electronic and structural characteristics of this compound make it a promising building block for the synthesis of advanced functional materials. The combination of an electron-donating dimethoxy-substituted ring, an electron-withdrawing nitro group, and a reactive amine handle provides a molecular scaffold that can be incorporated into larger systems with tailored properties.
Potential Applications in Materials Science:
Polymer Chemistry: The primary amine group of this compound can serve as a monomer or a functionalizing agent in polymer synthesis. nih.gov Its incorporation into polymer backbones could lead to materials with interesting optical or electronic properties. For example, polymers containing this moiety might exhibit photoresponsive behavior or be useful in the development of sensors. nih.govmdpi.com
Photochromic Materials: The nitro-aromatic system in conjunction with the phenethylamine structure suggests potential for the design of photochromic materials. nih.govjcu.edu.au Photochromic compounds can reversibly change their color and other properties upon exposure to light, with applications in optical data storage and smart windows.
Organic Electronics: The donor-acceptor nature of the substituted phenyl ring makes this compound and its derivatives interesting candidates for applications in organic electronics. researchgate.net Molecules with such electronic profiles can be used as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as nonlinear optical (NLO) materials.
Sensor Technology: The amine group can be used to graft the molecule onto sensor surfaces. The electronic properties of the nitrophenyl moiety could be sensitive to the presence of specific analytes, leading to a detectable signal change. For instance, sensors for the detection of nitroaromatic compounds are an area of active research. chimicatechnoacta.ru
Table 2: Potential Applications in Advanced Functional Materials
| Material Type | Relevant Molecular Features | Potential Functionality |
| Functional Polymers | Amine group for polymerization/grafting. | Photoresponsiveness, sensing capabilities. |
| Photochromic Materials | Nitroaromatic system. | Reversible color change upon irradiation. |
| Organic Electronics | Donor-acceptor electronic structure. | Charge transport, light emission, nonlinear optical response. |
| Chemical Sensors | Amine for surface attachment, responsive nitro-aromatic core. | Selective detection of analytes. |
Q & A
Q. What safety protocols are recommended for handling 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Skin protection: Use nitrile or neoprene gloves; check for chemical compatibility before use. Remove gloves using proper techniques to avoid skin contact .
- Eye protection: Safety goggles and face shields compliant with NIOSH or EN 166 standards .
- Respiratory protection: For aerosol exposure, use NIOSH-approved P95 respirators or EU-standard P1 masks. For higher concentrations, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are advised .
- Environmental controls: Work in a fume hood to prevent inhalation and avoid drainage contamination .
- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions .
Q. What spectroscopic methods are effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Expect aromatic protons in the δ 6.5–7.5 ppm range (split into doublets/triplets due to nitro and methoxy substituents). Ethylamine protons (CH2NH2) appear as a triplet near δ 2.8–3.2 ppm .
- 13C NMR: Nitro groups deshield adjacent carbons (~δ 140–150 ppm); methoxy carbons appear at δ 55–60 ppm .
- High-Resolution Mass Spectrometry (HRMS): Exact mass = 226.1066 g/mol (C10H13N2O5+). Use electrospray ionization (ESI) in positive mode for accurate mass confirmation .
- ATR-FTIR: Key peaks include N-H stretches (~3300 cm⁻¹), nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹), and methoxy C-O stretches (~1250 cm⁻¹) .
Q. Table 1: Expected FTIR Peaks
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3300–3400 |
| NO2 asymmetric | ~1520 |
| NO2 symmetric | ~1350 |
| C-O (methoxy) | ~1250 |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of derivatives?
Methodological Answer:
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Q. What experimental strategies can identify degradation products under varying pH conditions?
Methodological Answer:
- Forced degradation studies:
- Analytical workflow:
- Use HPLC-PDA-MS with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).
- Compare retention times and fragmentation patterns with synthetic standards .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational spectral data?
Methodological Answer:
- Case example: If calculated NMR shifts (via DFT) deviate from experimental values:
- Validation: Synthesize a methylated derivative to isolate specific proton environments and reassign peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
